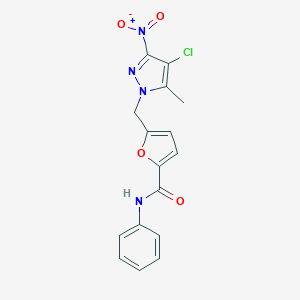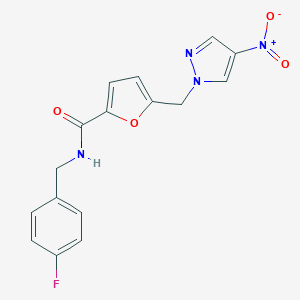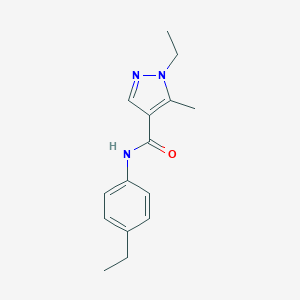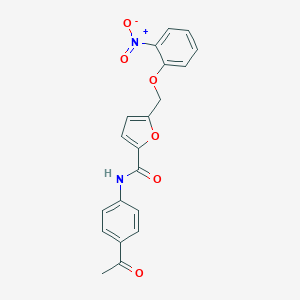
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, commonly known as CEP-32207, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
作用机制
The mechanism of action of CEP-32207 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neurology, CEP-32207 has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. In oncology, CEP-32207 has been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell proliferation and survival. In immunology, CEP-32207 has been shown to modulate the activity of various cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
CEP-32207 has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. In neurology, CEP-32207 has been shown to reduce oxidative stress, to increase the expression of neurotrophic factors, and to improve synaptic plasticity. In oncology, CEP-32207 has been shown to inhibit cell proliferation, to induce apoptosis, and to reduce tumor growth in animal models. In immunology, CEP-32207 has been shown to reduce inflammation, to modulate the immune response, and to improve the outcome of autoimmune diseases in animal models.
实验室实验的优点和局限性
CEP-32207 has several advantages for lab experiments, including its high purity, stability, and availability. However, there are also some limitations, such as its relatively high cost, low solubility in water, and potential toxicity at high doses.
未来方向
There are several future directions for the study of CEP-32207. In neurology, further studies are needed to elucidate the mechanism of action of CEP-32207 and to determine its potential therapeutic applications in other neurological disorders. In oncology, further studies are needed to optimize the dosage and administration of CEP-32207 and to determine its potential use in combination with other cancer therapies. In immunology, further studies are needed to investigate the potential use of CEP-32207 in the treatment of autoimmune diseases and to determine its potential side effects and toxicity in humans.
Conclusion:
CEP-32207 is a promising chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. Its mechanism of action involves the modulation of various signaling pathways in cells, and it has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. While there are some limitations to its use in lab experiments, there are also several future directions for its study in neurology, oncology, and immunology.
合成方法
The synthesis of CEP-32207 involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethyl 3-methyl-1H-pyrazole-4-carboxylate in the presence of a base. The resulting intermediate is then reacted with ammonia to form the final product, CEP-32207. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
CEP-32207 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, CEP-32207 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, CEP-32207 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In immunology, CEP-32207 has been shown to modulate the immune response and to reduce inflammation in animal models of autoimmune diseases.
属性
产品名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C15H18ClN3O3 |
分子量 |
323.77 g/mol |
IUPAC 名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18ClN3O3/c1-5-19-8-10(9(2)18-19)15(20)17-12-7-13(21-3)11(16)6-14(12)22-4/h6-8H,5H2,1-4H3,(H,17,20) |
InChI 键 |
NEXUKPZFUZNQHK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
规范 SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


